4H-Pyran-4-one, 2-methoxy-3,5,6-trimethyl-
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Overview
Description
4H-Pyran-4-one, 2-methoxy-3,5,6-trimethyl- is an organic compound with the molecular formula C8H10O3 It belongs to the class of pyranones, which are characterized by a six-membered ring containing one oxygen atom and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2-methoxy-3,5,6-trimethyl- can be achieved through several methods. One common approach involves the cyclization of diethylacetone dioxalate to form chelidonic acid, which is then decarboxylated to yield the desired pyranone . Another method includes the heating of I-Methoxypent-1-en-3-yn-5-al diethylacetal with methanol and water, using mercuric sulfate or sulfuric acid as catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-one, 2-methoxy-3,5,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4H-Pyran-4-one, 2-methoxy-3,5,6-trimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4H-Pyran-4-one, 2-methoxy-3,5,6-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4H-pyran-4-one: This compound has a similar structure but lacks the methoxy group at the 2-position.
3,5-Dihydroxy-2-methyl-4H-pyran-4-one: This compound has hydroxyl groups at the 3 and 5 positions instead of methyl groups.
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-: This compound has additional hydroxyl groups and a different substitution pattern.
Uniqueness
4H-Pyran-4-one, 2-methoxy-3,5,6-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
56070-87-2 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-methoxy-3,5,6-trimethylpyran-4-one |
InChI |
InChI=1S/C9H12O3/c1-5-7(3)12-9(11-4)6(2)8(5)10/h1-4H3 |
InChI Key |
QPYLDNSXXUKCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C(C1=O)C)OC)C |
Origin of Product |
United States |
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